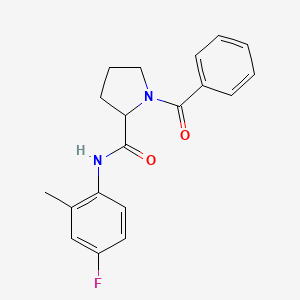
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DIPLA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. DIPLA is a glycine transporter 1 (GlyT1) inhibitor, which means that it can regulate the levels of glycine in the brain.
Applications De Recherche Scientifique
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, Alzheimer's disease, and depression. GlyT1 inhibitors like this compound can increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors. This can lead to improved cognitive function and memory consolidation. Additionally, this compound has also been shown to have analgesic properties, making it a potential candidate for pain management.
Mécanisme D'action
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. This leads to an increase in the levels of glycine, which can enhance the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, such as learning and memory, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of glycine in the brain, which can enhance the activity of NMDA receptors. This can lead to improved cognitive function and memory consolidation. Additionally, this compound has also been shown to have analgesic properties, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which means that it does not interact with other transporters or receptors. This makes it a useful tool for studying the role of glycine in various physiological processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it a potential candidate for drug development.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, such as schizophrenia, Alzheimer's disease, and depression. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its use as a therapeutic agent. Finally, there is a need for more studies on the biochemical and physiological effects of this compound to better understand its mechanism of action.
Méthodes De Synthèse
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylboronic acid, 4-iodoaniline, and phenylsulfonyl chloride. The resulting product is then treated with N,N-dimethylglycine to obtain this compound. The purity of this compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O3S/c1-16-8-13-21(17(2)14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-11-9-18(23)10-12-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAHNBKXMOYCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(2-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}azepane](/img/structure/B6013625.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6013629.png)
![mesityl(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanone](/img/structure/B6013637.png)
![11-ethyl-3,5,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B6013645.png)
![2,3-dichloro-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]benzamide](/img/structure/B6013648.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B6013652.png)


![2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6013700.png)
![[(6-fluoro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B6013708.png)


![isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B6013735.png)
![1-methyl-5-({[4-(2-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6013747.png)
